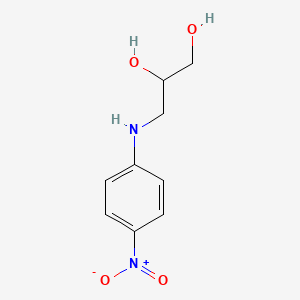

3-(4-Nitroanilino)-1,2-propanediol

Description

Contextualizing Aminoalcohol and Nitroaniline Architectures in Advanced Organic Synthesis

Aminoalcohols are a crucial class of organic compounds characterized by the presence of both an amine and an alcohol functional group. Their utility in organic synthesis is vast and varied. Chiral amino alcohols, in particular, are highly sought-after as building blocks and synthons for the preparation of a wide array of biologically active molecules and pharmaceuticals. frontiersin.orgnih.gov The synthesis of these chiral amino alcohols can be achieved through various methods, including the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org These methods often aim for high stereoselectivity and efficiency, sometimes employing biocatalysts like engineered amine dehydrogenases to overcome the limitations of traditional chemical synthesis, such as the need for harsh reaction conditions and the formation of side products. frontiersin.org

Nitroanilines, such as 4-nitroaniline (B120555) (or p-nitroaniline), are aromatic compounds that serve as important intermediates in numerous industrial and laboratory applications. chemiis.comwikipedia.org They are foundational materials for the production of dyes, antioxidants, and pharmaceuticals. chemiis.comwikipedia.orgchempanda.combionity.com The nitro group in 4-nitroaniline makes the aromatic ring electron-deficient, influencing its reactivity in electrophilic aromatic substitution reactions. chempanda.combionity.com In a laboratory setting, the synthesis of 4-nitroaniline from aniline (B41778) often involves the protection of the amino group, followed by nitration to direct the nitro group to the para position. chempanda.combionity.com Furthermore, p-nitroaniline is utilized in biochemical research, for instance, in enzyme assays where its release upon enzymatic cleavage of a substrate can be measured colorimetrically.

The combination of these two architectures in 3-(4-nitroanilino)-1,2-propanediol results in a molecule with a unique set of properties and potential applications, stemming from the functionalities of both the aminoalcohol and the nitroaniline moieties.

Significance of Substituted 1,2-Propanediol Scaffolds in Molecular Design

The 1,2-propanediol (propylene glycol) backbone is a versatile scaffold in molecular design and finds applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. ontosight.aimedchemexpress.com Derivatives of 1,2-propanediol are used as intermediates in the synthesis of pharmaceuticals, as excipients to enhance drug solubility and stability, and as components in the production of polymers like polyesters. ontosight.aimedchemexpress.com

The substitution on the 1,2-propanediol scaffold significantly influences the compound's physical, chemical, and biological properties. For instance, the attachment of different functional groups can lead to a diverse range of derivatives with specific applications. ontosight.ai In the context of this compound, the 4-nitroanilino substituent introduces specific electronic and steric properties to the 1,2-propanediol core, which can be exploited in further chemical transformations or for specific biological interactions. The synthesis of such substituted propanediols can be achieved through methods like the nucleophilic ring-opening of epoxides with amines. scirp.org

The microbial production of 1,2-propanediol is also an area of active research, with efforts focused on developing efficient biosynthetic routes from renewable resources to provide a more sustainable alternative to petrochemical-based production. nih.govnih.gov

Stereochemical Implications of the 1,2-Propanediol Moiety in Related Aminoalcohols

The 1,2-propanediol moiety in aminoalcohols introduces at least one chiral center, leading to the possibility of stereoisomers. The stereochemistry of these molecules is of paramount importance, especially in pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities. chemimpex.com

The synthesis of enantiomerically pure aminoalcohols is a significant challenge and a major focus in asymmetric synthesis. acs.orgorganic-chemistry.org Chiral auxiliaries, often derived from readily available chiral molecules like amino acids, are frequently employed to control the stereochemical outcome of reactions. acs.org The stereogenic center(s) in the 1,2-propanediol unit of a molecule like this compound can influence the conformation of the molecule and its interactions with biological targets.

For example, the synthesis of chiral 1,2-amino alcohols can be achieved through methods like the enantioselective addition of α-aminoalkyl radicals to ketones or the asymmetric reductive coupling of aldehydes and imines. organic-chemistry.org The development of these stereoselective methods is crucial for accessing specific stereoisomers of pharmacologically relevant compounds. The presence of the chiral diol in this compound suggests that its biological activity, if any, would likely be stereospecific.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O4 |

|---|---|

Molecular Weight |

212.20 g/mol |

IUPAC Name |

3-(4-nitroanilino)propane-1,2-diol |

InChI |

InChI=1S/C9H12N2O4/c12-6-9(13)5-10-7-1-3-8(4-2-7)11(14)15/h1-4,9-10,12-13H,5-6H2 |

InChI Key |

XBZRORMPZBTQFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NCC(CO)O)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Nitroanilino 1,2 Propanediol

Strategic Approaches to N-Arylation Pathways

The formation of the bond between the aniline (B41778) nitrogen and the propanediol (B1597323) backbone is a critical step in the synthesis of 3-(4-nitroanilino)-1,2-propanediol. Various N-arylation strategies can be employed, each with its own advantages and substrate scope.

Nucleophilic Substitution Strategies on Activated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) presents a direct method for forming the C-N bond. fishersci.co.uk This reaction typically involves the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. fishersci.co.uk In the context of synthesizing this compound, this would involve the reaction of 3-amino-1,2-propanediol (B146019) with an activated p-nitro-substituted aromatic compound.

The presence of a strong electron-withdrawing group, such as the nitro group (NO₂), in the para position is crucial for activating the aromatic ring towards nucleophilic attack. libretexts.orgnih.gov This activation facilitates the addition of the amine nucleophile to the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is eliminated. libretexts.orgnih.gov The reaction is typically carried out in polar aprotic solvents like DMSO, DMF, or NMP and often requires a base to facilitate the reaction. fishersci.co.uk

Table 1: Key Aspects of Nucleophilic Aromatic Substitution

| Feature | Description |

| Mechanism | Addition-elimination via a Meisenheimer intermediate. libretexts.org |

| Activation | Requires strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group. libretexts.orgnih.gov |

| Leaving Groups | Halides are common leaving groups. fishersci.co.uk |

| Solvents | Polar aprotic solvents such as DMSO, DMF, NMP are typically used. fishersci.co.uk |

| Catalysis | Often base-catalyzed. fishersci.co.uk |

Reductive Amination Protocols for Anilino Moiety Introduction

Reductive amination offers an alternative and widely used method for the formation of amines. wikipedia.org This two-step process involves the initial reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. numberanalytics.com This intermediate is then reduced in the same pot to the desired amine. wikipedia.orgnumberanalytics.com

To synthesize this compound via this route, a suitable carbonyl precursor of 1,2-propanediol would be reacted with 4-nitroaniline (B120555). The electron-deficient nature of 4-nitroaniline can make the initial imine formation challenging. thieme-connect.com However, optimized protocols using reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of an acid or a combination of a trialkylsilyl chloride and a hydride source (BH₃·THF or NaBH₄) in DMF have been shown to be effective for the reductive amination of electron-deficient anilines. thieme-connect.com These methods often provide good to excellent yields and can be significantly faster than traditional methods. thieme-connect.com

Table 2: Reductive Amination Methods for Electron-Deficient Anilines. thieme-connect.com

| Method | Reagents | Reaction Time |

| A | Amine, Ketone, BH₃·THF, CH₂Cl₂/AcOH | Several hours |

| B | Amine, Ketone, TMSCl, BH₃·THF, DMF | 10 to 25 minutes |

| C | Amine, Ketone, TMSCl, NaBH₄, DMF | 10 to 25 minutes |

Ring-Opening Reactions of Epoxides with Nitroanilines and Derivatives

The ring-opening of epoxides with amines is a direct and practical method for the synthesis of β-amino alcohols. thieme-connect.com This reaction involves the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a 1,2-aminoalcohol. thieme-connect.de For the synthesis of this compound, this would entail the reaction of a suitable epoxide precursor, such as glycidol (B123203) or a protected derivative, with 4-nitroaniline.

While the direct aminolysis of epoxides can be sluggish, especially with poorly nucleophilic amines like 4-nitroaniline, various promoters can enhance the reaction rate and yield. thieme-connect.com One effective method involves the use of a lithium perchlorate-diethyl ether (LPDE) solution, which has been shown to facilitate the regioselective ring-opening of epoxides with poor nucleophiles at ambient temperatures. thieme-connect.comorganic-chemistry.org This approach offers a fast and convenient route to the desired β-amino alcohol with high yields. organic-chemistry.org

The regioselectivity of the ring-opening is an important consideration. In base-catalyzed or neutral conditions, the amine typically attacks the less sterically hindered carbon of the epoxide in an SN2-type mechanism. libretexts.org Under acidic conditions, the reaction proceeds with the nucleophile attacking the more substituted carbon. libretexts.org

Enantioselective Synthesis of Chiral this compound

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the enantioselective synthesis of a specific stereoisomer of this compound is often desired.

Asymmetric Catalysis in Aminoalcohol Formation

Asymmetric catalysis provides a powerful tool for the synthesis of enantiomerically enriched chiral compounds from achiral starting materials. umontreal.ca In the context of aminoalcohol synthesis, asymmetric catalysis can be applied to the key bond-forming reactions. For instance, the asymmetric ring-opening of meso-epoxides catalyzed by chiral metal complexes is a well-established method for producing enantioenriched 1,2-difunctionalized compounds. thieme-connect.demdpi.com Chiral salen-metal complexes, for example, have been successfully used to catalyze the desymmetrization of meso-epoxides. mdpi.com

Another approach is the asymmetric reduction of a ketone precursor. Chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, can be used for the enantioselective hydrogenation of a suitable keto-amine or keto-nitro precursor to establish the desired stereocenter of the alcohol. umontreal.ca Organocatalysts have also emerged as a valuable tool for asymmetric synthesis. mdpi.com

Utilization of Chiral Pool Precursors (e.g., Enantiopure 3-Amino-1,2-propanediol)

The "chiral pool" refers to the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds. researchgate.net Enantiopure 3-amino-1,2-propanediol, which can be synthesized from precursors like glycerin chlorohydrin, serves as an excellent chiral building block for the synthesis of chiral this compound. google.comresearchgate.net

By starting with a pre-existing stereocenter in the 3-amino-1,2-propanediol backbone, the chirality of the final product is controlled. The subsequent N-arylation reaction, for example through nucleophilic aromatic substitution as described in section 2.1.1, would then be performed on the enantiopure starting material to yield the desired enantiomer of this compound. This approach avoids the need for a separate asymmetric catalysis step or chiral resolution of a racemic mixture.

Biocatalytic Approaches and Enzymatic Transformations

The use of enzymes, or biocatalysts, in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For the synthesis of this compound, the key reaction is the formation of a β-amino alcohol through the ring-opening of an epoxide with an amine. Lipases, in particular, have demonstrated significant potential in catalyzing such transformations.

The synthesis of β-amino alcohols via the aminolysis of epoxides is a well-established method. organic-chemistry.orgresearchgate.net Biocatalysis, specifically using enzymes, presents an environmentally friendly option for this reaction. mdpi.com Lipases, such as those from Thermomyces lanuginosus (Lipozyme TL IM) and Candida antarctica (Novozym 435 or Cal-B), have been successfully employed to catalyze the ring-opening of epoxides with amines. mdpi.comnih.gov This approach is highly relevant to the synthesis of this compound, which involves the reaction of a glycidol derivative with 4-nitroaniline.

One potential biocatalytic route involves the reaction of epichlorohydrin (B41342) with aniline as a model system, which can be catalyzed by lipase (B570770) TL IM. mdpi.com This reaction proceeds efficiently under mild conditions (35 °C) in a continuous-flow reactor, highlighting the potential for scalable and efficient production. mdpi.com The mechanism involves the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring, a process facilitated by the enzyme. mdpi.com

Furthermore, enzymatic methods have been developed for the synthesis of N-aryl amines. organic-chemistry.orgorganic-chemistry.org For instance, reductive aminases can be used for the N-allylation of primary and secondary amines using renewable cinnamic acids, demonstrating the versatility of enzymes in forming C-N bonds. acs.org While not a direct synthesis of the target molecule, these examples underscore the feasibility of using enzymes to construct the core anilino-propanediol structure. The use of proteases like Alcalase, papain, and lipase Cal-B has also been shown to produce anilides in high yields from N-Cbz-protected amino acids and peptides, further supporting the utility of enzymes in forming bonds with aniline derivatives. nih.gov

A hypothetical biocatalytic synthesis of this compound could involve the reaction of glycidol with 4-nitroaniline, catalyzed by an immobilized lipase. The reaction conditions would likely be mild, and the enzyme's selectivity would be expected to yield the desired product with high purity.

Table 1: Potential Lipase-Catalyzed Synthesis of a β-Amino Alcohol

| Entry | Enzyme | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Yield (%) |

| 1 | Lipozyme TL IM | Epichlorohydrin | Aniline | Polar Organic | 35 | High |

| 2 | Novozym 435 | Glycidol | 4-Nitroaniline | t-butanol | 50 | Theoretical |

| 3 | Papain | N-Cbz-amino acid | Aniline | Near-anhydrous | RT | >90 |

| 4 | Alcalase | N-Cbz-peptide | Aniline | Near-anhydrous | RT | 50-95 |

Note: The data for entries 2 is hypothetical and based on analogous reactions described in the literature. The data for other entries is based on reported findings for similar compound classes.

Modern Reaction Optimization and Process Intensification Techniques

To translate a synthetic route from the laboratory to an industrial scale, modern reaction optimization and process intensification techniques are crucial. These strategies aim to improve yield, reduce costs, enhance safety, and minimize environmental impact. numberanalytics.comgspchem.com

Reaction Optimization:

A key technique for optimizing chemical reactions is the Design of Experiments (DoE) . nih.govacs.org DoE is a statistical method that allows for the systematic investigation of multiple variables (e.g., temperature, pressure, catalyst loading, reaction time) simultaneously to identify the optimal reaction conditions. numberanalytics.comnih.gov For the synthesis of this compound, DoE could be employed to maximize the yield and selectivity of the reaction between a suitable C3-epoxide and 4-nitroaniline.

Kinetic modeling is another powerful tool for reaction optimization. acs.org By understanding the reaction kinetics, a mathematical model can be developed to predict the reaction outcome under different conditions. nih.gov This allows for a more targeted approach to optimization, reducing the number of experiments required. numberanalytics.com

The integration of Artificial Intelligence (AI) and machine learning is an emerging trend in reaction optimization. numberanalytics.com These computational tools can analyze large datasets from experiments to predict optimal conditions and even suggest novel reaction pathways. numberanalytics.com

Process Intensification:

Process intensification refers to the development of innovative technologies that lead to smaller, safer, and more efficient manufacturing processes. numberanalytics.com For the synthesis of fine chemicals like this compound, this is particularly relevant. acs.org

Microreactors are a prime example of process intensification. numberanalytics.com These small-scale reactors offer superior heat and mass transfer, which can lead to faster reaction times, higher yields, and improved safety, especially for highly exothermic reactions. amarequip.com The synthesis of β-amino alcohols has been successfully demonstrated in continuous-flow microreactors. mdpi.commdpi.com

Continuous manufacturing , as opposed to traditional batch processing, offers several advantages, including consistent product quality, reduced waste, and smaller equipment footprint. amarequip.com For hazardous reactions, continuous processing minimizes the inventory of dangerous materials, significantly improving safety. acs.org The transition from batch to continuous processes can be facilitated by higher temperatures and pressures, which lead to faster reactions and smaller reactor volumes. amarequip.com

Other process intensification techniques include reactive distillation , where reaction and separation occur in a single unit, and the use of membrane reactors . numberanalytics.commdpi.com These technologies could potentially be applied to the synthesis and purification of this compound to create a more streamlined and sustainable process.

Table 2: Comparison of Batch vs. Continuous Processing for Fine Chemical Synthesis

| Feature | Batch Processing | Continuous Processing (Process Intensification) |

| Scale | Lab to Large-Scale | Kilo-Scale to Large Tonnage amarequip.com |

| Safety | Higher risk with hazardous materials amarequip.com | Reduced inventory of hazardous materials, lower risk gspchem.comacs.org |

| Efficiency | Can be less efficient | Improved heat and mass transfer, potentially higher yields gspchem.comamarequip.com |

| Footprint | Larger equipment | Smaller, more compact equipment gspchem.com |

| Control | Variable product quality | More consistent product quality gspchem.com |

| Cost | Can have higher operational costs | Lower capital and operational costs possible gspchem.comamarequip.com |

Spectroscopic and Diffraction Based Structural Elucidation of 3 4 Nitroanilino 1,2 Propanediol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the hydroxyl protons, and the aliphatic protons of the propanediol (B1597323) backbone. The aromatic region would likely display an AA'BB' system characteristic of a 1,4-disubstituted benzene (B151609) ring. The two protons ortho to the electron-withdrawing nitro group are expected to be downfield-shifted compared to the two protons ortho to the electron-donating amino group. rsc.org The amine (N-H) proton signal would appear as a triplet, due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The protons of the propanediol chain (-NH-CH₂-CH(OH)-CH₂OH) would present a more complex pattern due to diastereotopicity, with signals for the three distinct carbon environments. The hydroxyl (-OH) protons may appear as broad singlets or multiplets, depending on the solvent and concentration, due to hydrogen exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. For the aromatic ring, four distinct signals are expected due to the para-substitution. The carbon atom bearing the nitro group (C-NO₂) would be the most downfield, followed by the carbon atom attached to the amino group (C-NH). rsc.org The propanediol backbone would show three signals corresponding to the three different carbon atoms (-CH₂-NH-, -CH(OH)-, and -CH₂OH). chemicalbook.comchemicalbook.comspectrabase.com The specific chemical shifts provide a fingerprint of the molecule's carbon skeleton.

Data from derivatives of 3-amino-1,2-propanediol (B146019) confirm that full signal assignments for this structural class are achievable through detailed 1D and 2D NMR experiments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(4-Nitroanilino)-1,2-propanediol Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale/Reference |

|---|---|---|---|

| Aromatic H (ortho to -NO₂) | ~8.0-8.2 (d) | ~126 | Strong deshielding by nitro group. rsc.org |

| Aromatic H (ortho to -NH) | ~6.6-6.8 (d) | ~112 | Shielding by amino group. rsc.org |

| -NH- | Variable, ~5.0-6.0 (t) | N/A | Dependent on H-bonding; coupling to CH₂. |

| -CH(OH)- | ~3.8-4.0 (m) | ~68-70 | Typical value for secondary alcohol methine. spectrabase.com |

| -CH₂-NH- | ~3.2-3.4 (m) | ~45-50 | Influence of adjacent amine and methine. chemicalbook.com |

| -CH₂OH | ~3.5-3.7 (m) | ~64-66 | Typical value for primary alcohol methylene. chemicalbook.com |

| C-NH (Aromatic) | N/A | ~155 | Downfield shift due to nitrogen attachment. rsc.org |

| C-NO₂ (Aromatic) | N/A | ~136 | Deshielded by nitro group, but less than C-NH. rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by several key absorptions. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H stretching vibrations of the two hydroxyl groups, as well as the N-H stretching of the secondary amine. chemicalbook.comchemicalbook.comchemicalbook.com The presence of extensive hydrogen bonding would influence the shape and position of this band. The nitro group gives rise to two very strong and characteristic bands: an asymmetric stretching vibration typically near 1500-1550 cm⁻¹ and a symmetric stretching vibration around 1300-1360 cm⁻¹. nist.gov Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanediol chain would be observed just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex series of bands corresponding to C-O, C-N, and C-C stretching and various bending modes.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretches are typically weak in Raman spectra, the symmetric stretching vibration of the nitro group (~1300-1360 cm⁻¹) is usually very strong and easily identifiable. chemicalbook.com The aromatic ring vibrations, particularly the ring "breathing" modes, also tend to produce strong Raman signals, providing structural confirmation. researchgate.net The complementarity of IR and Raman is crucial; for instance, the highly polar nitro group's vibrations are strong in both, while non-polar C-C backbone vibrations may be more prominent in the Raman spectrum.

Table 2: Key Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity | Reference |

|---|---|---|---|---|

| O-H / N-H Stretch | 3200 - 3500 | Strong, Broad | Weak | chemicalbook.comchemicalbook.com |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium | researchgate.net |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | Medium | chemicalbook.com |

| NO₂ Asymmetric Stretch | 1500 - 1550 | Very Strong | Medium | nist.gov |

| C=C Aromatic Stretch | 1580 - 1610 | Medium-Strong | Strong | researchgate.net |

| NO₂ Symmetric Stretch | 1300 - 1360 | Very Strong | Strong | nist.govchemicalbook.com |

| C-O Stretch (Alcohol) | 1000 - 1260 | Strong | Weak-Medium | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The UV-Vis spectrum of this compound is expected to be dominated by the 4-nitroaniline (B120555) chromophore, which is a classic 'push-pull' system. researchgate.net In this system, the electron-donating amino group (-NH-) is in conjugation with the electron-withdrawing nitro group (-NO₂) through the benzene ring.

This extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The primary absorption band is due to an intramolecular charge transfer (ICT) transition, which corresponds to a π→π* transition. For the parent 4-nitroaniline molecule, this absorption maximum (λ_max) is typically observed in the range of 370-410 nm, depending on the solvent polarity. nih.govrsc.orgsigmaaldrich.com A strong red shift (bathochromic shift) is often seen in more polar solvents, which stabilize the more polar excited state. rsc.org The attachment of the 1,2-propanediol group to the amine nitrogen is expected to have only a minor effect on the λ_max, as it is not part of the primary conjugated system. Therefore, a strong absorption band in the violet-blue region of the visible spectrum is the key feature for this molecule. researchgate.netresearchgate.net

Table 3: Expected UV-Vis Absorption Data for this compound Based on data for the 4-nitroaniline chromophore.

| Chromophore | Electronic Transition | Expected λ_max (nm) | Solvent Effects | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | π → π* (Intramolecular Charge Transfer) | ~370 - 410 | Bathochromic (red) shift with increasing solvent polarity. | nih.govrsc.orgsigmaaldrich.com |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of related 4-nitroaniline derivatives allows for a detailed prediction of its solid-state architecture. researchgate.net

A single-crystal X-ray diffraction study would reveal key structural parameters, including bond lengths, bond angles, and torsional angles, confirming the molecular conformation in the solid state. Of particular interest would be the supramolecular assembly, which is dictated by intermolecular interactions. The molecule contains multiple hydrogen bond donors (the -NH and two -OH groups) and acceptors (the two -OH groups and the two oxygens of the -NO₂ group). This functionality would almost certainly lead to an extensive and complex three-dimensional hydrogen-bonding network.

Computational Chemistry and Theoretical Investigations of 3 4 Nitroanilino 1,2 Propanediol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a host of related properties. google.comrsc.org By solving the Kohn-Sham equations, DFT methods can determine the electron density of a system, from which its energy and other electronic characteristics can be derived. For 3-(4-Nitroanilino)-1,2-propanediol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G**, can elucidate its reactivity and electronic nature. epa.gov

A key aspect of such an investigation is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

In a study on nitroaromatic compounds, DFT calculations were used to determine these electronic parameters. epa.gov While specific data for this compound is not available, we can infer from related molecules. For instance, in a series of nitroaromatic compounds, the HOMO and LUMO energies were found to be critical in describing their toxicological properties.

Another important aspect of DFT analysis is the calculation of the Molecular Electrostatic Potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group would be expected to be a region of high negative potential, while the amine and hydroxyl protons would exhibit positive potential. This information is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Nitroaromatic Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

This data is illustrative and based on typical values for nitroaromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions. nih.gov For a flexible molecule like this compound, with its rotatable bonds in the propanediol (B1597323) chain and the bond connecting the aniline (B41778) group, MD simulations are particularly useful.

A typical MD simulation would involve placing the molecule in a simulation box, often with a solvent like water, and then solving Newton's equations of motion for each atom in the system. This allows for the exploration of the molecule's potential energy surface and the identification of its preferred conformations.

A study on the conformational analysis of 1,3-propanediol (B51772) in an aqueous environment revealed that even for a relatively simple diol, a variety of conformations are accessible, with their populations and lifetimes being influenced by the surrounding solvent. nih.govresearchgate.net For this compound, MD simulations could be used to investigate the dihedral angles of the propanediol backbone and the orientation of the 4-nitroanilino group relative to the propanediol moiety. This would reveal the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can shed light on the intermolecular interactions between this compound and its environment. For example, the formation of hydrogen bonds between the hydroxyl groups of the propanediol and the nitro and amine groups with solvent molecules can be monitored throughout the simulation. This information is crucial for understanding its solubility and how it interacts with biological systems. A study on the transport of 1,2-propanediol through a bacterial microcompartment shell highlighted the importance of hydrogen bonding in molecular transport. nih.gov

Table 2: Illustrative Conformational Data for 1,3-Propanediol from MD Simulations

| Conformation Family | Predominant Conformer | Population (%) | Average Lifetime (ps) |

| TT | tTTg | 37-39 | < 7 |

| GG' | - | 0.4-0.5 | ~12 |

This data is for 1,3-propanediol and serves as an example of the type of information obtainable from MD simulations. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. rsc.org These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular structure) to a specific property of interest.

For a class of compounds like nitroanilines, QSPR models can be developed to predict various properties such as toxicity, boiling point, or solubility. The process involves calculating a wide range of molecular descriptors for a set of related compounds with known experimental data for the property of interest. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. Statistical methods like multiple linear regression or machine learning algorithms are then used to build the predictive model.

A relevant example is the development of QSPR models to predict the impact sensitivity of nitroaromatic compounds. In such studies, quantum chemical descriptors derived from DFT calculations, along with other structural descriptors, are used to build a robust model that can predict the sensitivity of new, untested compounds.

For this compound, a QSPR study could be envisioned to predict a property like its octanol-water partition coefficient (logP), which is a measure of its lipophilicity. This would involve gathering experimental logP data for a series of related nitroanilino alcohols and then developing a QSPR model based on calculated molecular descriptors. Such a model would be a valuable tool for estimating the properties of similar, yet unsynthesized, compounds.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR). mdpi.commdpi.com These predictions can be invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental spectra.

The calculation of NMR chemical shifts involves determining the magnetic shielding tensor for each nucleus in the molecule. acs.org The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed DFT-based approach for this purpose. mdpi.com By calculating the isotropic shielding constants and referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. For this compound, this would allow for the assignment of each peak in the experimental ¹H and ¹³C NMR spectra to specific atoms in the molecule. A study on N,N-dimethylaniline derivatives demonstrated a good correlation between calculated and experimental ¹⁵N NMR chemical shifts, highlighting the utility of this approach. acs.org

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These calculated frequencies can then be compared with an experimental infrared (IR) spectrum. This comparison helps in assigning the observed absorption bands to specific functional groups and vibrational modes within the molecule, such as the N-H stretch of the amine, the O-H stretch of the hydroxyl groups, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Aniline Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (ipso-NH) | 150 |

| C2/C6 (ortho) | 115 |

| C3/C5 (meta) | 130 |

| C4 (para-NO₂) | 145 |

This data is illustrative and based on typical values for a para-substituted aniline derivative. Actual values for this compound would require specific calculations.

Chemical Reactivity and Reaction Mechanisms of 3 4 Nitroanilino 1,2 Propanediol

Transformations Involving the Nitro Group: Reduction and Derivative Formation

The nitro group is the most reactive site for reduction in 3-(4-Nitroanilino)-1,2-propanediol. Its conversion to an amino group is a pivotal transformation, as it dramatically alters the electronic properties of the aromatic ring and opens up a plethora of possibilities for subsequent derivatization. willingdoncollege.ac.in

The reduction of the nitro group can be achieved through various methods, primarily catalytic hydrogenation or chemical reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. rsc.org Another approach involves the use of metals such as iron, tin, or zinc in an acidic medium. willingdoncollege.ac.in The choice of reducing agent and reaction conditions can be tailored to achieve selectivity, which is crucial in a polyfunctional molecule like this one.

The general mechanism for the catalytic reduction of nitroarenes is believed to proceed through a series of intermediates. orientjchem.org For instance, the Haber-Lukashevich mechanism suggests the sequential formation of nitrosobenzene (B162901) and N-phenylhydroxylamine intermediates before the final aniline (B41778) product is obtained. orientjchem.org An alternative "condensation" pathway involves the reaction of these intermediates to form azoxy, azo, and hydrazo compounds, which are then reductively cleaved to the amine. The specific pathway can be influenced by the catalyst, solvent, and pH of the reaction medium.

Once the nitro group is reduced to a primary aromatic amine, forming 3-(4-aminoanilino)-1,2-propanediol, this new functional group can undergo a wide range of reactions. These include diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents on the aromatic ring. The amino group can also be acylated to form amides or react with electrophiles in substitution reactions.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Product | Selectivity Notes |

| H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Amine | Highly efficient; may also reduce other functional groups. |

| H₂, Raney Nickel | Room temperature or elevated temperature and pressure | Amine | Often used when dehalogenation is a concern with Pd/C. rsc.org |

| Fe, HCl/AcOH | Reflux | Amine | Classic and cost-effective method. |

| SnCl₂, HCl/EtOH | Reflux | Amine | A mild reducing agent. researchgate.net |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Amine | Can sometimes offer chemoselectivity. |

| Zn, NH₄Cl | Aqueous solution | Hydroxylamine (B1172632) | Milder reduction, can stop at the hydroxylamine stage. rsc.org |

Reactions at the Secondary Amine Moiety: Alkylation, Acylation, and Condensation Reactions

The secondary amine in this compound is a nucleophilic center, though its reactivity is tempered by the electronic influence of the attached p-nitrophenyl group. The electron-withdrawing nature of the nitro group decreases the basicity and nucleophilicity of the secondary amine compared to a typical N-alkylaniline. chemistrysteps.com

Alkylation: The secondary amine can undergo N-alkylation with alkyl halides or other alkylating agents. This reaction would likely require relatively forcing conditions or the use of a strong base to deprotonate the amine, given its reduced nucleophilicity.

Acylation: Acylation of the secondary amine with acyl chlorides or anhydrides is a more facile reaction. This transformation is often employed as a protective strategy for amino groups. libretexts.org The resulting amide is significantly less nucleophilic and basic, which can be advantageous in preventing unwanted side reactions during subsequent transformations on other parts of the molecule. The acetyl group, for instance, can be removed later under acidic or basic conditions.

Condensation Reactions: The secondary amine can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form enamines, although this reactivity is less pronounced due to the electronic effects of the nitro group.

The reactivity of the secondary amine is also sterically influenced by the adjacent propanediol (B1597323) side chain.

Reactivity of the 1,2-Propanediol Unit: Selective Functionalization and Derivatization

The 1,2-propanediol (or vicinal diol) moiety offers numerous possibilities for functionalization, including esterification, etherification, and the formation of cyclic acetals. A key challenge in the derivatization of this unit is achieving selectivity, both between the primary and secondary hydroxyl groups and in the presence of the other reactive functional groups in the molecule.

Protection of the Diol: A common strategy for manipulating molecules with diol functionalities is the use of protecting groups. organic-chemistry.org For 1,2-diols, cyclic acetals and ketals are particularly useful. For example, reaction with acetone (B3395972) or benzaldehyde (B42025) in the presence of an acid catalyst can form a 1,3-dioxolane (B20135) derivative (an acetonide or benzylidene acetal, respectively). organic-chemistry.org These protecting groups are stable under basic and nucleophilic conditions, allowing for reactions to be carried out at the nitro or amino groups, and can be readily removed by acid-catalyzed hydrolysis. willingdoncollege.ac.in

Selective Derivatization:

Esterification: The hydroxyl groups can be esterified using acyl chlorides or anhydrides. The primary hydroxyl group is generally more reactive than the secondary hydroxyl group due to less steric hindrance, allowing for selective mono-esterification under controlled conditions.

Etherification: Formation of ethers, for example, through a Williamson ether synthesis, is also possible. Selective etherification of the primary hydroxyl group can be achieved by using a bulky base and carefully controlling the stoichiometry of the reagents.

The synthesis of diols can be achieved through methods like the dihydroxylation of alkenes or the reduction of diketones. chemistrysteps.com The reactivity of these diols includes conversion to cyclic ethers via acid-catalyzed cyclization. wikipedia.org

Table 2: Protecting Groups for 1,2-Diols

| Protecting Group | Reagents for Protection | Conditions for Deprotection | Stability |

| Acetonide | Acetone, acid catalyst (e.g., p-TsOH) | Aqueous acid (e.g., HCl, AcOH) | Stable to bases, nucleophiles, and reducing agents. |

| Benzylidene acetal | Benzaldehyde, acid catalyst (e.g., ZnCl₂) | Catalytic hydrogenation, aqueous acid | Stable to bases; can be selectively cleaved. |

| Silyl ethers (e.g., TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF), acid | Can offer selective protection of the primary hydroxyl group. |

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound, with its multiple functional groups in proximity, is conducive to intramolecular reactions, leading to the formation of heterocyclic structures. These reactions often require prior modification of the functional groups.

For instance, following the reduction of the nitro group to an amine and acylation of the secondary amine, intramolecular cyclization could be envisioned. The formation of N-heterocycles is a common strategy in organic synthesis. nih.gov Depending on the specific modifications, various heterocyclic systems could be accessed. For example, the synthesis of 3-amino oxindoles has been achieved through the intramolecular cyclization of N-aryl amides. rsc.org

Rearrangement reactions are also a possibility. Under acidic conditions, 1,2-diols can undergo the pinacol (B44631) rearrangement to form a ketone. libretexts.org In the case of this compound, this would likely involve protonation of one of the hydroxyl groups, loss of water to form a carbocation, followed by a hydride or alkyl shift. The specific outcome would depend on the relative stability of the possible carbocation intermediates.

Furthermore, rearrangements involving the nitroaniline moiety have been documented. For example, some substituted 2-nitroanilines have been shown to rearrange in concentrated sulfuric acid via a 1,3-migration of the nitro group. rsc.org While the subject compound is a 4-nitroaniline (B120555) derivative, the potential for such rearrangements under strongly acidic conditions should be considered.

Mechanistic Investigations of Catalytic Transformations Involving the Compound

The catalytic transformations of this compound, particularly the reduction of the nitro group, are of significant mechanistic interest. The mechanism of catalytic hydrogenation of nitroarenes on metal surfaces is complex and has been the subject of extensive study. orientjchem.org It is generally accepted that the reaction involves the adsorption of the nitro group onto the catalyst surface and sequential addition of hydrogen atoms.

Recent studies have explored the detailed mechanisms of nitroarene reduction using various catalysts. For example, the catalytic reduction of 4-nitroaniline using copper ferrite (B1171679) (CuFe₂O₄) nanoparticles and sodium borohydride (B1222165) as a reducing agent has been investigated. researchgate.netnih.govnih.gov The reaction kinetics were found to follow a pseudo-first-order model, and the catalyst showed good reusability. The proposed mechanism involves the transfer of electrons from the borohydride to the nitro group, mediated by the nanoparticle catalyst.

Derivatization and Scaffold Applications of 3 4 Nitroanilino 1,2 Propanediol

Synthesis of Advanced Organic Intermediates

The structure of 3-(4-Nitroanilino)-1,2-propanediol makes it a valuable precursor for the synthesis of more complex molecules. Its functional groups offer multiple reaction sites for derivatization. A common synthetic route to this class of compounds involves the nucleophilic ring-opening of an epoxide, such as glycidol (B123203), with an amine, in this case, 4-nitroaniline (B120555).

The true versatility of this compound as an intermediate lies in the reactivity of its nitro and amino groups. The nitro group can be readily reduced to an amino group using various reagents, such as sodium borohydride (B1222165) with a catalyst, to form a diamine derivative. researchgate.net This transformation opens the door to a host of further reactions. For instance, the resulting aromatic amine can be diazotized and converted into a wide array of substituents.

Furthermore, the diol functionality allows for reactions typical of alcohols, such as esterification and etherification, to introduce new functional groups or link the molecule to other scaffolds. The parent compound, 3-amino-1,2-propanediol (B146019), is recognized as an important intermediate for pesticides and non-ionic X-ray contrast agents like iohexol. google.comcapes.gov.brresearchgate.net This highlights the industrial relevance of the aminopropanediol scaffold.

Table 1: Potential Reactions for Derivatization

| Functional Group | Reagent/Condition | Product Type | Potential Application |

|---|---|---|---|

| Nitro Group | H₂, Pd/C or NaBH₄ | Aromatic Amine | Intermediate for dyes, pharmaceuticals |

| Hydroxyl Groups | Acyl Chloride | Ester | Prodrugs, modified polymers |

| Hydroxyl Groups | Alkyl Halide | Ether | Modified ligands, intermediates |

| Aromatic Ring | Electrophilic Substitution | Substituted Benzene (B151609) | Fine-tuning electronic properties |

The chemical reduction of 4-nitroaniline (4-NA) is a significant area of research, as its conversion to p-phenylenediamine (B122844) is a key step in many industrial processes. researchgate.net The presence of the propanediol (B1597323) tail in this compound would likely influence its solubility and reactivity but the core transformation of the nitro group remains a key potential synthetic pathway.

Development of Chiral Ligands and Organocatalysts for Asymmetric Reactions

The this compound molecule contains a stereocenter at the C2 position of the propanediol chain. If synthesized in an enantiomerically pure form, it can serve as a scaffold for chiral ligands and organocatalysts. The combination of a nitrogen atom and two hydroxyl groups provides multiple coordination sites for metal centers, making it a potential tridentate ligand.

Chiral amino alcohols and their derivatives are a well-established class of ligands for a variety of asymmetric transformations. frontiersin.orgnih.gov For example, chiral imidazolidin-4-one (B167674) derivatives have been used to create copper(II) complexes that are highly effective catalysts in asymmetric Henry reactions, achieving enantiomeric excesses (ee) up to 97%. researchgate.net Similarly, pinane-based chiral aminodiols have been successfully applied as catalysts in the asymmetric addition of diethylzinc (B1219324) to aldehydes. frontiersin.org

The catalytic system's effectiveness often relies on the precise geometry and electronic properties of the ligand. The 4-nitrophenyl group in the target molecule is a strong electron-withdrawing group, which would significantly influence the electron density on the coordinating nitrogen atom and, consequently, the catalytic activity of the corresponding metal complex. This allows for electronic tuning of the catalyst's properties.

Table 2: Examples of Asymmetric Reactions Catalyzed by Amino Alcohol-Type Ligands

| Reaction Type | Catalyst System | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|

| Henry (Nitroaldol) Reaction | Cu(II) with imidazolidin-4-one ligands | Up to 97% | researchgate.net |

| Aldol Reaction | Proline-type ligand IV | Up to 91% | researchgate.net |

| Diethylzinc Addition | Pinane-based aminodiols | Up to 87% | frontiersin.org |

| Mannich-type Reaction | Titanium(IV)-BINOL with diol additives | Up to 70% | chemrxiv.org |

Given these precedents, chiral this compound could be explored as a ligand for similar metal-catalyzed reactions, including C-C bond-forming reactions, reductions, and oxidations.

Integration into Polymeric Structures and Advanced Material Science Applications

The diol functionality of this compound makes it a suitable monomer for step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The incorporation of the nitroanilino moiety into the polymer backbone would impart specific properties to the resulting material.

Propanediols, such as 1,3-propanediol (B51772), are key building blocks for high-performance polymers like polytrimethylene terephthalate (B1205515) (PTT). sprchemical.comgoogle.com While 1,2-propanediol is also used, the presence of both a primary and a secondary hydroxyl group in this compound would lead to polymers with a different structure and potentially different properties compared to those made from symmetrical diols.

The nitroaniline group itself has applications in materials science. Nitroaniline derivatives have been investigated for their ability to generate nitric oxide upon irradiation, which has potential in medical devices. rsc.org The nitro group also provides a handle for further functionalization of the polymer, such as reduction to an amine to allow for cross-linking or grafting of other molecules. Furthermore, multifunctional β-amino alcohols can act as curing agents for materials like polyhydroxyurethane thermosets. researchgate.net The incorporation of the rigid and polar nitroaromatic structure could enhance the thermal stability and modify the mechanical properties of polymers.

Exploration in Bio-Inspired Chemical Synthesis and Biomimetic Transformations

The amino alcohol scaffold is a recurring motif in a vast number of natural products and biologically active molecules. nih.govnih.gov This makes this compound an interesting starting point for bio-inspired synthesis. Biomimetic strategies often leverage common structural scaffolds that nature uses to create a diversity of complex molecules through divergent synthetic pathways. nih.govopenbiomedicalengineeringjournal.com

The development of bioactive scaffolds is a key area in tissue engineering and medicinal chemistry. nih.gov By mimicking the extracellular matrix or other biological structures, scientists can create materials that promote cell growth or have specific therapeutic effects. The amino alcohol structure can be functionalized to mimic peptides or other biological ligands.

While the nitroanilino group is not as common in nature as the simple amino alcohol, nitroaromatic compounds are produced by various organisms and can have significant biological activity. For example, 3-nitrotyrosine (B3424624) is a product of nitration in mammals, and other nitroaromatic compounds act as pheromones or have antibiotic properties. The synthesis of analogs of natural products is a powerful tool for drug discovery, and a versatile scaffold like this compound could be used to generate libraries of new compounds for biological screening. nih.gov The combination of the bio-relevant propanediol backbone with the synthetically versatile nitroaniline moiety provides a platform for creating novel structures with potential bioactivity.

Future Research Trajectories and Methodological Innovations

Exploration of Novel and Convergent Synthetic Pathways

The synthesis of nitroaromatic compounds, a class to which 3-(4-Nitroanilino)-1,2-propanediol belongs, has traditionally relied on well-established but often harsh nitration reactions. nih.gov Future research is focused on developing more sophisticated and efficient synthetic strategies.

Key areas of exploration include:

Click Chemistry: The use of "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, offers a powerful tool for creating complex molecules with high efficiency and selectivity. Researchers have successfully synthesized novel 3-nitro-1H-1,2,4-triazole derivatives using this approach. nih.gov Future work could adapt these methods to link a nitroaniline core to a propanediol (B1597323) side-chain, potentially yielding novel analogs with enhanced properties.

Multi-component Reactions (MCRs): MCRs allow for the synthesis of complex products in a single step from three or more starting materials, offering high atom economy and efficiency. The development of novel MCRs, potentially in environmentally friendly solvents like ionic liquids, could provide a direct and rapid route to this compound and its derivatives. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability compared to batch processes. Exploring the synthesis of this compound in a flow system could overcome challenges associated with exothermic nitration reactions and facilitate large-scale production.

Application of Advanced In-Situ Spectroscopic Characterization Techniques

To optimize the novel synthetic pathways mentioned above, a detailed understanding of reaction kinetics, intermediates, and by-product formation is essential. Advanced in-situ spectroscopic techniques, which monitor the reaction in real-time without sample extraction, are critical for gaining these insights.

Future research will likely involve the integration of the following techniques:

In-Situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy methods can track the concentration changes of reactants, intermediates, and products throughout a reaction by monitoring their characteristic functional group vibrations. This allows for precise determination of reaction endpoints and optimization of conditions.

In-Situ NMR Spectroscopy: While less common for routine monitoring, in-situ NMR provides unparalleled structural information about species present in a reaction mixture, enabling the unambiguous identification of transient intermediates that are crucial to understanding the reaction mechanism.

Mass Spectrometry-Based Techniques: Advanced mass spectrometry (MS) strategies are instrumental in identifying reaction products and by-products. acs.org Techniques like Paired Mass Distance (PMD) analysis can infer biotransformation reactions, while fragmentation spectra interpretation helps in identifying compounds by matching against databases. acs.org These tools can be adapted for real-time analysis of synthetic reactions.

The data below summarizes spectroscopic techniques applicable to the characterization of nitroaniline derivatives.

| Technique | Information Provided | Application in Synthesis | Reference |

| FT-IR Spectroscopy | Identification of functional groups (e.g., -NO₂, -OH, -NH). | Monitoring the appearance of product peaks and disappearance of reactant peaks. | nih.govresearchgate.net |

| ¹H and ¹³C NMR | Detailed structural elucidation of the molecule's carbon-hydrogen framework. | Confirming the final product structure and purity; identifying isomeric by-products. | nih.govresearchgate.net |

| UV-Visible Spectroscopy | Information on electronic transitions (π → π*) within the molecule. | Studying the electronic properties and conjugation; can be used for concentration measurements. | nih.gov |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns. | Confirming the mass of the synthesized compound and aiding in structural identification. | acs.org |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from materials discovery to drug development. skoltech.runih.gov These computational tools can significantly accelerate the design and discovery of new molecules with desired properties, reducing the need for extensive and costly experimental synthesis and testing. researchgate.net

Future directions for this compound include:

Property Prediction: AI models, particularly deep neural networks and multilayer perceptron (MLP) neural networks, can be trained on large datasets of known compounds to predict the physicochemical and biological properties of new, unsynthesized molecules. researchgate.netbme.hu For this compound derivatives, AI could predict properties like solubility, stability, and potential biological activity based solely on their chemical structure. bme.huspecialchem.com

Generative Models: By combining generative models with a "predictor" model that estimates a desired property (like binding affinity to a biological target), AI can design novel molecular structures. nih.gov This "conditioned generation" process allows the AI to explore chemical space and propose new derivatives of this compound that are optimized for a specific function.

Reaction Outcome Prediction: Machine learning algorithms can be trained to predict the most likely outcome of a chemical reaction, including yield and potential by-products. This can help chemists to select the most promising synthetic routes before entering the lab, saving time and resources.

Development of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wordpress.comyoutube.com The synthesis of nitroaromatic compounds, which often involves toxic reagents and solvents, is a key area for the application of these principles. researchgate.netnih.govresearchgate.net

Key sustainable strategies for future research include:

Greener Solvents and Catalysts: Replacing traditional volatile organic solvents with water, ionic liquids, or solvent-free conditions is a primary goal. rsc.org Research into solid-supported reagents and recoverable catalysts, such as zeolite-based solid acids, can minimize waste and improve the environmental profile of the synthesis. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound (sonochemistry) are being explored as efficient and environmentally friendly alternatives to conventional heating. researchgate.netnih.gov These methods can significantly reduce reaction times, increase yields, and lower energy consumption. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. The use of multi-component reactions and catalytic cycles are key strategies for improving atom economy.

Biodegradation: Understanding the environmental fate of nitroaromatic compounds is crucial. nih.gov Research into the biodegradation pathways of these compounds can inform the design of more environmentally benign molecules that are less persistent and toxic. nih.govresearchgate.net

The table below highlights green chemistry approaches relevant to the synthesis of nitroaromatic compounds.

| Green Chemistry Approach | Description | Potential Benefit for Synthesis | Reference |

| Microwave-Assisted Synthesis | Using microwave energy to heat the reaction mixture directly and efficiently. | Reduced reaction times, increased yields, lower energy consumption. | researchgate.netnih.gov |

| Sonochemistry | Using ultrasound irradiation to induce chemical reactions. | Can avoid the use of solvents and harsh acidic/basic conditions. | researchgate.net |

| Solid Acid Catalysts | Employing reusable solid catalysts like zeolites instead of corrosive liquid acids. | Eliminates hazardous waste streams and allows for easier catalyst separation. | researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent, often using a mortar and pestle or ball mill. | Eliminates solvent waste, simplifies workup, and can be more economical. | rsc.org |

Q & A

Q. What are the established synthetic routes for 3-(4-nitroanilino)-1,2-propanediol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution between 3-amino-1,2-propanediol and 4-nitrochlorobenzene under basic conditions (e.g., sodium acetate buffer). Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) improve yields by enhancing reactivity of the nitroaryl chloride . Alternative routes involve nitration of precursor anilines, but this requires careful control of nitric acid concentration to avoid over-nitration or decomposition .

Key Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 30% |

| Reaction Time | 12–24 hours | ↑ Purity (95%) |

| Solvent System | Aqueous ethanol | Precipitates product |

Q. How can researchers characterize the structural purity of this compound?

- NMR Spectroscopy : Use H NMR to confirm the presence of the nitroanilino group (aromatic protons at δ 7.5–8.5 ppm) and propanediol backbone (δ 3.5–4.5 ppm for –CHOH and –CHOH) .

- Mass Spectrometry : ESI-MS (positive ion mode) should show a molecular ion peak at m/z 196.2032 (CHNO) .

- Melting Point : Compare observed mp (95–150°C) with literature values to assess crystallinity and impurities .

Advanced Research Questions

Q. What experimental challenges arise in studying the stability of this compound under varying storage conditions?

The compound is thermally unstable above 150°C and may decompose explosively due to its nitroaromatic moiety . For long-term storage, keep at –20°C under inert gas (argon) to prevent oxidation. Solubility in polar solvents (e.g., DMSO, ethanol) decreases over time due to hygroscopicity; use anhydrous solvents and desiccants .

Stability Data :

| Condition | Degradation Rate | Major Byproducts |

|---|---|---|

| Ambient Light | 5% per month | Nitroso derivatives |

| 40°C, Humid Air | 15% per week | Oxidized diols |

| –20°C, Argon | <1% per year | None detected |

Q. How can computational modeling address contradictions in reported diffusion coefficients for 1,2-propanediol derivatives?

Molecular dynamics (MD) simulations using force fields like OPLS-AA can resolve discrepancies in experimental diffusion data. For example, 1,2-propanediol’s low DN values (~10 m/s) in polar solvents arise from strong hydrogen bonding, which semi-empirical models often underestimate. MD simulations incorporating solvent-solute H-bonding networks improve agreement with experimental data .

Q. What methodologies are recommended for analyzing the compound’s potential biological activity?

- In Vitro Assays : Screen for nitroreductase activity (common in nitroaromatics) using NADPH-dependent enzymatic assays .

- Fluorescence Tagging : Derivatize with 3-(2-furoylamino)-1,2-propanediol to enable primary amine detection via HPLC with fluorescence (λ 360 nm, λ 460 nm) .

Research Design & Data Contradictions

Q. How should researchers design experiments to resolve conflicting data on the compound’s solubility in non-polar solvents?

Conflicting solubility reports (e.g., insoluble in chloroform vs. slight solubility) may stem from impurities or polymorphic forms. Use recrystallized samples and standardized shake-flask methods with UV-Vis quantification (λ 280 nm). Polar additives (e.g., 1% DMSO) can enhance solubility in chloroform by disrupting crystalline lattice .

Q. What safety protocols are critical when handling this compound due to its explosive potential?

- Small-Scale Synthesis : Limit batches to <100 mg to mitigate detonation risks.

- Storage : Store in flame-resistant cabinets with blast shields. Avoid metal spatulas (spark risk).

- Waste Disposal : Neutralize with 10% aqueous sodium sulfide to reduce nitro groups before disposal .

Applications in Advanced Contexts

Q. Can this compound serve as a precursor for high-energy materials?

Yes, nitration of the anilino group produces trinitro derivatives (e.g., 1-(2',4',6-trinitroanilino)-2,3-propanediol), which exhibit detonation velocities >7000 m/s. However, these derivatives are highly shock-sensitive and require microgram-scale handling .

Q. What role does stereochemistry play in its interactions with biological targets?

The propanediol backbone’s stereocenters (e.g., (2S,3R) configuration) influence binding to enzymes like glycerol kinases. Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and compare activity in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.